molecular formula C18H19FN2O3S B3468336 [4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

Cat. No.: B3468336
M. Wt: 362.4 g/mol
InChI Key: UAYMOCHYPBRBHL-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a synthetic organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using benzylsulfonyl chloride under basic conditions.

    Attachment of the Fluorophenyl Group: The final step could involve the acylation of the piperazine derivative with a fluorophenyl ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the fluorophenyl moiety.

    Substitution: Nucleophilic substitution reactions could occur at the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Medicinal applications could include its use as a lead compound in the development of new therapeutic agents, especially for diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, the compound might find applications in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a different position of the fluorine atom.

    4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a chlorine atom instead of fluorine.

    4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a methylsulfonyl group instead of benzylsulfonyl.

Uniqueness

The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzylsulfonyl and fluorophenyl groups can impart unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-8-4-7-16(13-17)18(22)20-9-11-21(12-10-20)25(23,24)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMOCHYPBRBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
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[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
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[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
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[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
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[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
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[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

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